molecular formula C23H27ClN2O B047116 Malachite Green Carbinol hydrochloride CAS No. 123333-61-9

Malachite Green Carbinol hydrochloride

Cat. No. B047116
M. Wt: 382.9 g/mol
InChI Key: MJRWALOBODKCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Malachite Green Carbinol Hydrochloride can be synthesized from Malachite Green through processes involving N-demethylation, indicating a close structural resemblance to carcinogenic aromatic amines. This synthesis process highlights the compound's potential for forming covalent DNA adducts and its mutagenic properties in certain conditions (Cho et al., 2003).

Molecular Structure Analysis

The molecular structure of Malachite Green Carbinol Hydrochloride and its derivatives plays a crucial role in its interactions with biological systems. The compound's structure allows for intercalation with DNA, favoring A:T-rich regions, and exhibits a preference for forming non-covalent interactions such as π-π interactions, hydrogen bonds, and hydrophobic interactions (Peng et al., 2014).

Chemical Reactions and Properties

Malachite Green Carbinol Hydrochloride undergoes various chemical reactions, including photodegradation under different wavelength ranges of light. The compound is sensitive to irradiation, and its photodegradation is an important consideration for its environmental impact. The generation of reactive oxygen species and the formation of intermediate products with photocatalytic properties are notable reactions (Fischer et al., 2011).

Scientific Research Applications

  • Toxicological Effects and Carcinogenicity : Malachite Green Carbinol hydrochloride has shown increased thyroid gland neoplasms in female rats and a decreasing trend in mononuclear cell leukemia in male rats (Culp et al., 2006). It is recognized for its potential toxicity and may act as a tumor promoter (Culp & Beland, 1996).

  • Interaction with Biological Molecules : This compound has a high affinity for lysozyme, which may contribute to its potential toxicity in the human body (Ding et al., 2012). Its interaction with hemoglobin suggests a static recognition mechanism, which is important for understanding its toxicological profiles (Peng et al., 2014).

  • Photodynamic Therapy : Malachite Green Carbinol hydrochloride is effective in reducing Staphylococcus aureus cell viability when exposed to red light, indicating its potential in photodynamic therapy applications (Golding et al., 1998).

  • Aquaculture Applications : In aquaculture, it has been used to treat ichthyophthiriosis in rainbow trout, although alternatives are being sought due to its potential carcinogenicity, mutagenicity, and teratogenicity in mammals (Wahli et al., 1993; Sudová et al., 2018).

  • Bioremediation : Malachite Green Carbinol hydrochloride can be degraded by engineered strains of Synechococcus elongatus, demonstrating potential as a photosynthetic cell factory for wastewater treatment (Han et al., 2020).

  • Environmental Concerns and Degradation : Studies have focused on its environmental impact, indicating its genotoxicity, hepatotoxicity, and potential risk for human consumption (Hassan et al., 2014). The biodegradation of malachite green under aerobic conditions by Pseudomonas sp. highlights its importance in environmental safety (Du et al., 2011).

  • Analytical Detection : It is also significant in analytical chemistry, with methods developed to detect its residues in water, aiding compliance with regulations (Allen et al., 1991).

Safety And Hazards

Malachite Green Carbinol hydrochloride is toxic if swallowed. It is suspected of damaging fertility or the unborn child. It is very toxic to aquatic life with long-lasting effects .

Future Directions

Recent research has focused on the use of biochar-based adsorbents for the removal of Malachite Green from water . This suggests a potential future direction for research into the environmental impact and remediation of this compound.

properties

IUPAC Name

bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRWALOBODKCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583447
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malachite Green Carbinol hydrochloride

CAS RN

123333-61-9
Record name Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 123333-61-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Malachite Green Carbinol hydrochloride
Reactant of Route 2
Reactant of Route 2
Malachite Green Carbinol hydrochloride
Reactant of Route 3
Reactant of Route 3
Malachite Green Carbinol hydrochloride
Reactant of Route 4
Reactant of Route 4
Malachite Green Carbinol hydrochloride
Reactant of Route 5
Reactant of Route 5
Malachite Green Carbinol hydrochloride
Reactant of Route 6
Reactant of Route 6
Malachite Green Carbinol hydrochloride

Citations

For This Compound
92
Citations
AA Fodeke, OO Olayera - Journal of the Serbian Chemical Society, 2019 - shd-pub.org.rs
… bath with CC-60 Cryocool immersion cooler were product of Thermoscientific Neslab, HI 2209 pH meter is a product of Hanna Instruments, malachite green carbinol hydrochloride (MW …
Number of citations: 4 shd-pub.org.rs
S Daneshmehra, MT Taghizadehb, A Nakhaeic - 2021 - researchgate.net
… Malachite green carbinol hydrochloride was obtained from the Sigma-Aldrich and used without further purification. Its chemical structure is given in Scheme 1 potassium persulphate, …
Number of citations: 0 www.researchgate.net
RM Uda, N Yoshida, T Iwasaki… - Journal of Materials …, 2020 - pubs.rsc.org
… from the hydroxylation of malachite green carbinol hydrochloride and recrystallized from … methoxide (MG-OCH 3 ), malachite green carbinol hydrochloride (2.48 g) was solubilized in …
Number of citations: 7 pubs.rsc.org
AR Sherwood, BC Paasch, CA Worby, MS Gentry - Analytical biochemistry, 2013 - Elsevier
… We began with 1 volume of 4.2% ammonium molybdate tetrahydrate in 4 N HCl, added 3 volumes of 0.045% malachite green carbinol hydrochloride, stirred the solution for 30 min, …
Number of citations: 42 www.sciencedirect.com
SAM Gache, AAR Angelini, ML Sabeckis… - Analytical …, 2020 - Elsevier
… Pluronic F68, malachite green carbinol hydrochloride and alkaline phosphatase were from … 1.9 g of malachite green carbinol hydrochloride were dissolved in 5 mL of ethanol and slowly …
Number of citations: 14 www.sciencedirect.com
JM Van de Riet, CJ Murphy, JN Pearce… - Journal of AOAC …, 2005 - academic.oup.com
… M9636 malachite green carbinol hydrochloride, 90% (Sigma-Aldrich). (j) Stock Solutions.—100 mg/mL. Prepare individual stock standards by dissolving 10 mg MG and LMG in 100 mL …
Number of citations: 71 academic.oup.com
JPS Farinha, MT Charreyre, JMG Martinho, MA Winnik… - Langmuir, 2001 - ACS Publications
… these latex samples, using a pair of fluorescent cationic dyes adsorbed onto the surface: Rhodamine 6G (R6G) as the energy transfer donor and malachite green carbinol hydrochloride …
Number of citations: 35 pubs.acs.org
T Fonseca, P Relogio, JMG Martinho, JPS Farinha - Langmuir, 2007 - ACS Publications
… on the dispersions, using a pair of cationic dyes adsorbed onto the surface of the nanoparticles: rhodamine 6G as the energy transfer donor and malachite green carbinol hydrochloride …
Number of citations: 34 pubs.acs.org
MP Stocker, JT Fourkas - … for Micro/Nano Optics and Photonics …, 2012 - spiedigitallibrary.org
… species capable of varying degrees of selfdeactivation within the two-photon absorption initiator molecules malachite green carbinol base and malachite green carbinol hydrochloride. …
Number of citations: 1 www.spiedigitallibrary.org
H Mehlhorn - Fish: Ecotoxicology and Ecophysiology: Proceedings of …, 1993 - VCH
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.